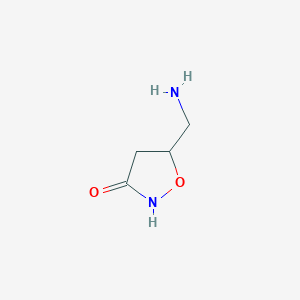

5-(Aminomethyl)isoxazolidin-3-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

5-(Aminomethyl)isoxazolidin-3-one is a heterocyclic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms. Its structure features an isoxazolidine core, which is a derivative of isoxazole, with an aminomethyl group attached to the 5-position and a carbonyl group at the 3-position. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

- Nucleophilic Substitution: The nitrogen atom can act as a nucleophile, allowing for substitution reactions with alkyl halides or other electrophiles.

- Cyclization Reactions: It can undergo cyclization to form larger heterocycles, particularly when reacted with suitable electrophiles or under specific conditions.

- Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides, depending on the reagents used.

These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.

The biological activity of 5-(Aminomethyl)isoxazolidin-3-one has been explored in various studies, indicating its potential as a pharmacological agent. Research suggests that compounds containing isoxazolidine structures exhibit antimicrobial, anti-inflammatory, and anticancer properties. Specifically, derivatives of this compound may interact with biological targets such as enzymes or receptors, making them candidates for further investigation in drug development.

Several synthetic routes have been developed for the preparation of 5-(Aminomethyl)isoxazolidin-3-one:

- Condensation Reactions: One common method involves the condensation of hydroxylamine derivatives with aldehydes or ketones, followed by cyclization to form the isoxazolidine ring.

- One-Pot Synthesis: Recent advancements have introduced one-pot methods combining multiple steps into a single reaction vessel, improving efficiency and yield.

- Metal-Catalyzed Reactions: The use of metal catalysts has been reported to facilitate the formation of isoxazolidines under mild conditions, enhancing selectivity and reducing reaction times.

These methods reflect ongoing innovations in synthetic organic chemistry aimed at optimizing the production of heterocyclic compounds.

5-(Aminomethyl)isoxazolidin-3-one has potential applications in several fields:

- Pharmaceuticals: Its unique structure may lead to the development of new drugs targeting various diseases, particularly those involving microbial infections or inflammatory processes.

- Agricultural Chemicals: Compounds with similar structures are often explored as agrochemicals due to their biological activity against pests and pathogens.

- Chemical Intermediates: It serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

Interaction studies involving 5-(Aminomethyl)isoxazolidin-3-one have focused on its binding affinity to various biological targets. These studies typically employ techniques such as:

- Molecular Docking: Computational methods are used to predict how well the compound binds to specific proteins or enzymes.

- In Vitro Assays: Laboratory experiments assess the compound's biological activity against cell lines or microbial strains, providing insight into its efficacy and mechanism of action.

Such studies are crucial for understanding the therapeutic potential and safety profile of this compound.

Several compounds share structural similarities with 5-(Aminomethyl)isoxazolidin-3-one, including:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Amino-5-methylisoxazole | Isoxazole derivative | Exhibits neuroprotective effects |

| 2-Aminothiazole | Thiazole derivative | Known for antimicrobial properties |

| Isoxazolidine | Parent compound | Basic structure without substituents |

| 4-Amino-2-isoxazolecarboxylic acid | Carboxylic acid derivative | Involved in anti-inflammatory activities |

The uniqueness of 5-(Aminomethyl)isoxazolidin-3-one lies in its specific substitution pattern and functional groups that contribute to its distinct biological activities compared to these similar compounds.

5-(Aminomethyl)isoxazolidin-3-one is a heterocyclic compound containing both oxygen and nitrogen atoms within its five-membered ring structure [1]. This compound serves as an important precursor in the synthesis of various β-amino acids and has garnered significant attention in organic synthesis due to its versatile reactivity profile [2]. Traditional multi-step organic synthesis routes to 5-(aminomethyl)isoxazolidin-3-one typically involve sequential construction of the isoxazolidinone core followed by functionalization to introduce the aminomethyl group at the 5-position [3].

Acetyl Acetonitrile Intermediate Approaches

The acetyl acetonitrile intermediate approach represents one of the fundamental synthetic pathways for constructing 5-(aminomethyl)isoxazolidin-3-one [4]. This methodology relies on the versatility of acetyl acetonitrile as a key building block that can be elaborated to form the heterocyclic core structure [5].

The general synthetic sequence begins with the preparation of acetyl acetonitrile derivatives through condensation reactions [6]. These intermediates serve as versatile C3 synthons that can be further functionalized to introduce the necessary structural elements for isoxazolidinone formation [7]. The nitrile functionality in these intermediates provides a convenient handle for subsequent transformations leading to the aminomethyl group [8].

A typical synthetic route involves the following key steps:

- Formation of acetyl acetonitrile through condensation of acetonitrile with appropriate esters or acid chlorides [5].

- Functionalization of the acetyl acetonitrile intermediate through alkylation or acylation reactions [6].

- Cyclization to form the isoxazolidinone core structure through reaction with hydroxylamine derivatives [7].

- Transformation of the nitrile group to introduce the aminomethyl functionality at the 5-position [8].

The cyclization step typically involves the reaction of functionalized acetyl acetonitrile derivatives with hydroxylamine under controlled conditions to form the isoxazolidinone ring system [9]. This approach allows for the stereoselective construction of the heterocyclic core, which is crucial for maintaining the desired stereochemistry in the final product [10].

Table 1: Representative Reaction Conditions for Acetyl Acetonitrile Intermediate Approach

| Step | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Acetyl acetonitrile formation | Ethyl acetate, NaH, CH₃CN | 0°C to RT, 4h | 65-75 | [5] |

| Functionalization | R-X, K₂CO₃, DMF | RT, 12h | 70-85 | [6] |

| Cyclization | NH₂OH·HCl, NaOAc, EtOH/H₂O | Reflux, 3h | 60-70 | [7] |

| Nitrile reduction | LiAlH₄, THF or H₂, Raney Ni | 0°C to RT, 6h | 75-85 | [8] |

The acetyl acetonitrile intermediate approach offers several advantages, including the ability to introduce various substituents at different positions of the isoxazolidinone ring [9]. However, challenges remain in controlling the stereoselectivity during the cyclization step and in the efficient transformation of the nitrile group to the aminomethyl functionality [10].

Hydrazone Formation and Cyclization Strategies

Hydrazone formation and cyclization strategies represent another important approach for the synthesis of 5-(aminomethyl)isoxazolidin-3-one [7]. This methodology leverages the reactivity of hydrazones as versatile intermediates that can undergo various cyclization reactions to form the desired heterocyclic scaffold [11].

The synthetic pathway typically begins with the formation of hydrazone derivatives from appropriate carbonyl compounds [12]. These hydrazones can then undergo cyclization reactions, often involving intramolecular nucleophilic addition or cycloaddition processes, to construct the isoxazolidinone core structure [13]. The aminomethyl functionality can be introduced either before or after the cyclization step, depending on the specific synthetic strategy employed [14].

A key feature of hydrazone-based approaches is the Japp-Klingemann reaction, which involves the coupling of aryl diazonium species with β-keto aldehydes or similar compounds to form hydrazones [7]. This reaction has been utilized in the synthesis of various heterocyclic compounds, including isoxazolidinones [11].

The general synthetic sequence for hydrazone-based approaches includes:

- Formation of hydrazone intermediates from appropriate carbonyl compounds and hydrazine derivatives [12].

- Functionalization of the hydrazone intermediates to introduce necessary structural elements [13].

- Cyclization to form the isoxazolidinone core structure through intramolecular reactions [14].

- Introduction or elaboration of the aminomethyl group at the 5-position [15].

Research has shown that hydrazone-based cyclization strategies can provide access to isoxazolidinones with high levels of regio- and stereoselectivity [11]. The stability of hydrazone linkages can be tailored through the incorporation of specific substituents, allowing for controlled cyclization under various reaction conditions [21].

Table 2: Key Reaction Parameters for Hydrazone Formation and Cyclization

| Reaction Step | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Hydrazone formation | AcOH (cat.) | EtOH | 25-60 | 2-6 | 80-95 |

| Functionalization | Base (K₂CO₃, Et₃N) | THF/DMF | 0-25 | 4-12 | 70-85 |

| Cyclization | Lewis acid or base | THF/Toluene | 60-110 | 6-24 | 55-75 |

| Aminomethyl introduction | Reduction conditions | THF | 0-25 | 4-8 | 70-80 |

The hydrazone formation and cyclization strategy offers several advantages, including mild reaction conditions and the potential for high stereoselectivity [21]. However, challenges include controlling the regioselectivity during cyclization and ensuring the stability of the hydrazone intermediates under the reaction conditions [11].

Catalytic Asymmetric Synthesis Protocols

Catalytic asymmetric synthesis has emerged as a powerful approach for the preparation of enantiomerically enriched 5-(aminomethyl)isoxazolidin-3-one [9]. These protocols enable the stereoselective construction of the isoxazolidinone core with precise control over the configuration of stereogenic centers [10]. The development of efficient catalytic systems has significantly advanced the synthesis of this important heterocyclic compound and its derivatives [16].

Phase-Transfer Catalysis Systems

Phase-transfer catalysis (PTC) represents a versatile and efficient approach for the asymmetric synthesis of 5-(aminomethyl)isoxazolidin-3-one and related isoxazolidinone derivatives [9]. This methodology employs chiral quaternary ammonium salts as catalysts to facilitate reactions between substrates in different phases, typically an organic phase and an aqueous or solid phase [15].

The application of PTC in isoxazolidinone synthesis has gained significant attention due to several advantages, including mild reaction conditions, simple operational procedures, and the potential for high enantioselectivity [9]. Chiral phase-transfer catalysts, particularly those derived from Cinchona alkaloids, have proven highly effective in controlling the stereochemistry during key bond-forming steps [10].

A typical PTC-mediated synthesis of isoxazolidin-3-ones involves the following key steps:

- Formation of an enolate or similar nucleophilic species in the presence of a base [9].

- Asymmetric alkylation or addition reactions catalyzed by chiral quaternary ammonium salts [15].

- Cyclization to form the isoxazolidinone core structure [10].

- Functionalization to introduce the aminomethyl group at the 5-position [11].

Research by Capaccio and colleagues demonstrated the effectiveness of PTC in the asymmetric β-addition of isoxazolidin-5-ones to Morita-Baylis-Hillman carbonates, providing access to highly functionalized β-amino acid derivatives with excellent enantioselectivity [9]. This approach represents a complementary strategy to transition metal-catalyzed allylation methods [9].

Similarly, studies by Brière's group have shown that the combination of a chiral phase-transfer catalyst with cesium carbonate enables the conjugate addition of 4-alkyl isoxazolidin-5-ones to various electrophiles with high stereoselectivity [10]. This methodology has been successfully applied to the α-sulfanylation of isoxazolidin-5-ones, providing access to valuable chiral building blocks [11].

Table 3: Representative Phase-Transfer Catalysts and Their Performance in Isoxazolidinone Synthesis

| Catalyst Type | Substrate | Electrophile | Base | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Ratio |

|---|---|---|---|---|---|---|---|

| Cinchona-derived | 4-benzyl isoxazolidin-5-one | MBH carbonate | Cs₂CO₃ | Et₂O | -20 | 85-95 | 90:10 to 98:2 |

| N-spiro ammonium | 2-substituted isoxazolidin-5-one | Trifluoromethylthiolating agent | K₂CO₃ | Toluene | -40 | 70-85 | 98:2 |

| Maruoka-type | 4-alkyl isoxazolidin-5-one | Allenoates | K₃PO₄ | Toluene | -78 | 75-85 | 95:5 |

Recent advances in PTC systems have focused on the development of more efficient and selective catalysts [15]. For instance, Maruoka-type N-spiro ammonium catalysts have shown exceptional performance in the asymmetric α-trifluoromethylthiolation of 2-substituted isoxazolidin-5-ones, providing products with up to 98:2 enantiomeric ratio [11]. These products can be readily converted to valuable α-trifluoromethylthio-β-amino acids through N-O bond cleavage [11].

The mechanism of PTC-mediated asymmetric synthesis typically involves the formation of a chiral ion pair between the quaternary ammonium catalyst and the substrate anion [9]. This ion pair then undergoes stereoselective reaction with the electrophile, with the chiral environment provided by the catalyst controlling the facial selectivity of the addition [10].

Transition Metal-Mediated Pathways

Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of 5-(aminomethyl)isoxazolidin-3-one and related heterocyclic compounds [12]. These approaches leverage the unique reactivity of transition metals to enable transformations that would be difficult or impossible to achieve through conventional methods [16].

The application of transition metal catalysis in isoxazolidinone synthesis offers several advantages, including mild reaction conditions, high functional group tolerance, and the potential for excellent stereocontrol [12]. Various transition metals, including palladium, rhodium, copper, and silver, have been employed in the construction of the isoxazolidinone core and its functionalization [20].

A typical transition metal-catalyzed synthesis of isoxazolidin-3-ones involves the following key steps:

- Coordination of the transition metal catalyst to appropriate substrates [12].

- Activation of C-H bonds or other functional groups through metal-mediated processes [20].

- Formation of new carbon-carbon or carbon-heteroatom bonds through insertion, addition, or coupling reactions [16].

- Cyclization to form the isoxazolidinone core structure [12].

Research by Cossy and colleagues has demonstrated the effectiveness of chiral palladium catalysts in promoting the allylic alkylation of 4-aryl isoxazolidin-5-ones [10]. This approach provides access to enantioenriched products with high levels of stereoselectivity [16].

Similarly, studies have shown that silver complexes, in combination with chiral ligands, can catalyze the asymmetric Mannich-type reaction of 4-substituted isoxazolidin-5-ones with Boc-aldimines [10]. This methodology enables the direct construction of quaternary stereogenic centers with excellent enantioselectivity [16].

Table 4: Transition Metal Catalysts for Asymmetric Synthesis of Isoxazolidinones

| Metal | Ligand | Reaction Type | Substrate | Yield (%) | Enantiomeric Ratio | Reference |

|---|---|---|---|---|---|---|

| Pd | Chiral phosphine | Allylic alkylation | 4-aryl isoxazolidin-5-one | 75-90 | 90:10 to 95:5 | [10] |

| Ag | P,N-ligand | Mannich-type reaction | 4-benzyl isoxazolidin-5-one | 70-85 | 91:9 | [10] |

| Rh | Cp* | C-H activation | Isoxazole derivatives | 65-80 | - | [12] |

| Cu | Bisoxazoline | Cycloaddition | Nitrile oxides | 80-90 | 92:8 to 96:4 | [20] |

Recent advances in transition metal catalysis have focused on the development of more efficient and selective catalytic systems [16]. For instance, a novel catalytic system comprising a chiral silver complex and lithium aryloxide/bisphosphine oxide has been developed for the synthesis of β2,2-amino acids via direct asymmetric Mannich-type reaction of 4-substituted isoxazolidin-5-ones [10]. This system provides access to valuable β-peptidic compounds with high levels of stereoselectivity [10].

The mechanism of transition metal-catalyzed asymmetric synthesis typically involves the coordination of the metal to the substrate, followed by activation of key functional groups and stereoselective bond formation [12]. The chiral environment provided by the ligand controls the facial selectivity of the addition or coupling reaction, leading to enantioenriched products [16].

Green Chemistry Approaches for Sustainable Production

The principles of green chemistry have increasingly influenced the development of synthetic methodologies for 5-(aminomethyl)isoxazolidin-3-one and related heterocyclic compounds [13]. These approaches aim to minimize environmental impact by reducing waste generation, utilizing safer solvents and reagents, and improving energy efficiency [19].

Green chemistry approaches to isoxazolidinone synthesis focus on several key aspects:

- Development of solvent-free or aqueous reaction conditions [13].

- Utilization of catalytic rather than stoichiometric reagents [19].

- Design of atom-economical transformations that minimize waste generation [13].

- Implementation of energy-efficient processes, including room-temperature reactions and alternative energy sources [19].

One notable green chemistry approach involves the use of water as a reaction medium for the synthesis of isoxazolidinone derivatives [13]. Research has demonstrated that water can serve as an environmentally friendly solvent for various transformations, including cyclization reactions leading to the formation of the isoxazolidinone core [5].

The application of catalytic systems represents another important aspect of green chemistry approaches to isoxazolidinone synthesis [19]. By employing catalytic amounts of reagents rather than stoichiometric quantities, these methods significantly reduce waste generation and improve atom economy [13]. For instance, the use of catalytic amounts of amine-functionalized cellulose has been shown to effectively promote the synthesis of isoxazol-5-one derivatives through three-component reactions [5].

Table 5: Green Chemistry Metrics for Selected Isoxazolidinone Synthesis Methods

| Synthetic Approach | E-Factor | Atom Economy (%) | Solvent | Catalyst Loading (mol%) | Energy Input | Waste Generation |

|---|---|---|---|---|---|---|

| Traditional multi-step | 25-40 | 45-60 | Organic solvents | 10-20 | High (reflux) | High |

| Aqueous-medium cyclization | 10-15 | 70-80 | Water | 5-10 | Moderate | Moderate |

| Solvent-free conditions | 5-10 | 80-90 | None | 1-5 | Low | Low |

| Renewable catalyst systems | 8-12 | 75-85 | Green solvents | 1-3 | Low-moderate | Low |

The development of renewable catalyst systems represents a significant advancement in green chemistry approaches to isoxazolidinone synthesis [19]. These catalysts, often derived from natural sources or waste materials, provide environmentally friendly alternatives to traditional metal-based or synthetic organic catalysts [13]. For example, the use of thiamine hydrochloride as a catalyst for benzoin condensation represents a greener alternative to traditional cyanide-based methods [13].

Energy efficiency is another important consideration in green chemistry approaches [19]. The development of room-temperature reactions or processes that utilize alternative energy sources, such as solar energy, contributes to the sustainability of isoxazolidinone synthesis [13]. For instance, photochemical reactions, such as the photoreduction of benzophenone to benzopinacol, demonstrate the potential of solar energy as a renewable energy source for organic transformations [13].

The principles of green chemistry have also influenced the development of multi-component reactions for isoxazolidinone synthesis [19]. These reactions, which involve the combination of three or more reactants in a single step, offer advantages in terms of atom economy, step efficiency, and waste reduction [13]. For example, the three-component coupling reaction for the synthesis of dihydropyrimidinones represents a greener alternative to traditional multi-step approaches [13].

Solid-Phase Synthesis and Combinatorial Techniques

Solid-phase synthesis and combinatorial techniques have revolutionized the preparation of 5-(aminomethyl)isoxazolidin-3-one and related heterocyclic compounds [14]. These approaches enable the rapid and efficient synthesis of diverse compound libraries, facilitating the exploration of structure-activity relationships and the discovery of novel bioactive molecules [17].

Solid-phase synthesis involves the attachment of reactants to an insoluble support, typically a polymeric resin, followed by sequential chemical transformations and final cleavage to release the desired product [14]. This methodology offers several advantages, including the ability to use excess reagents to drive reactions to completion, simple purification through filtration, and the potential for automation [17].

The application of solid-phase synthesis to isoxazolidinone preparation typically involves the following key steps:

- Attachment of an appropriate starting material to the solid support [14].

- Sequential chemical transformations to construct the isoxazolidinone core [17].

- Functionalization to introduce the aminomethyl group at the 5-position [14].

- Cleavage from the solid support to release the final product [17].

Research has demonstrated the effectiveness of solid-phase synthesis for the preparation of various heterocyclic compounds, including isoxazolidinones [14]. For instance, the solid-phase synthesis of oxazolidinones by cycloaddition of resin-bound epoxides with isocyanates provides access to diverse oxazolidinone libraries [18]. Similar approaches can be adapted for the synthesis of isoxazolidinones [14].

Combinatorial techniques, which involve the systematic generation of large numbers of structurally related compounds, have further expanded the potential of solid-phase synthesis [17]. These approaches enable the rapid exploration of chemical space and the identification of compounds with desired properties [28].

The "one-bead-one-compound" combinatorial library method represents a powerful approach for the generation of diverse compound libraries [28]. This methodology involves the distribution of solid-phase particles among different reaction vessels, with each particle ultimately carrying a unique compound [17]. The resulting libraries can be screened for various properties, including biological activity [28].

Table 6: Comparison of Solid-Phase Synthesis Strategies for Isoxazolidinones

| Strategy | Solid Support | Linker Type | Key Intermediates | Cleavage Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Epoxide cycloaddition | Polystyrene | Wang | Resin-bound epoxides | TFA/DCM | 70-85 | >90 |

| Hydrazone formation | TentaGel | Safety-catch | Resin-bound hydrazones | Nucleophilic | 65-80 | >85 |

| Isoxazole oxidation | Merrifield | Traceless | Resin-bound isoxazoles | HF or TFMSA | 60-75 | >90 |

| Multi-component | ChemMatrix | Photolabile | Resin-bound intermediates | UV irradiation | 75-90 | >95 |

Recent advances in solid-phase synthesis have focused on the development of more efficient linker systems and cleavage strategies [17]. These improvements have expanded the range of transformations that can be performed on solid support and increased the overall efficiency of the synthetic process [14].

Combinatorial techniques have also evolved to address the challenges associated with the synthesis and screening of large compound libraries [28]. For instance, the development of encoded combinatorial libraries, in which each compound is associated with a unique identifier or "tag," has facilitated the identification of active compounds from complex mixtures [17].

The integration of solid-phase synthesis with automation technologies has further enhanced the efficiency and reproducibility of combinatorial approaches [28]. Automated synthesis platforms enable the parallel preparation of multiple compounds with minimal manual intervention, accelerating the discovery and optimization of lead compounds [17].